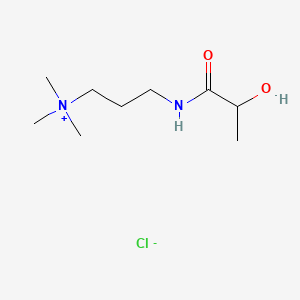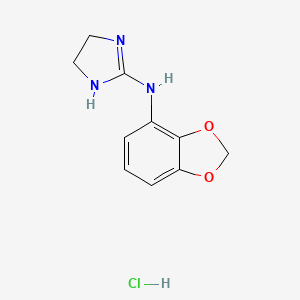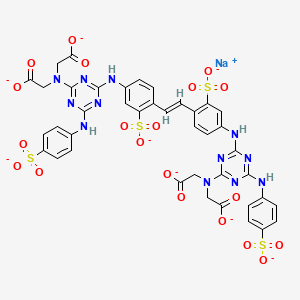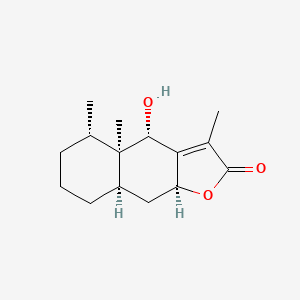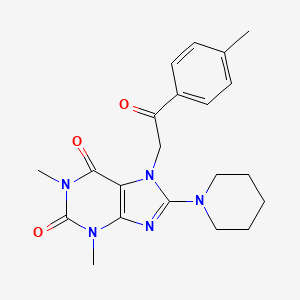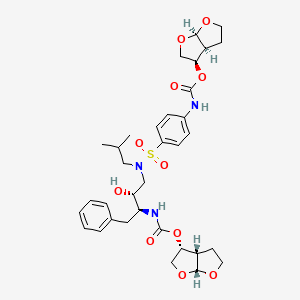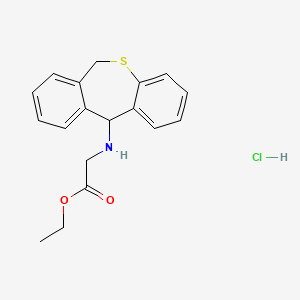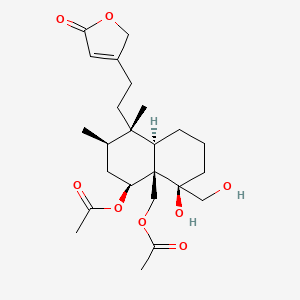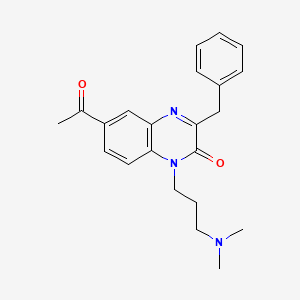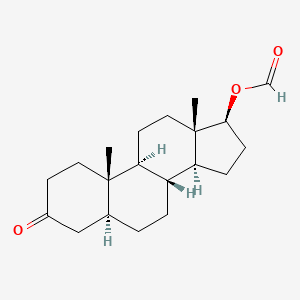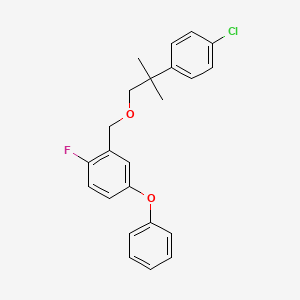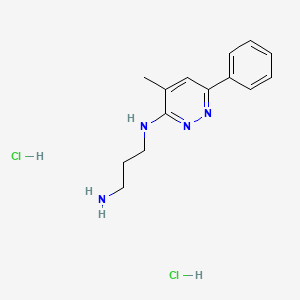
Antimycin A7b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimycin A7b is a member of the antimycin family, which are antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on aerobic respiration and their toxicity towards pathogenic fungi . This compound, like other antimycins, consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Métodos De Preparación
Antimycin A7b is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound involve the formation of the dilactone ring and the subsequent attachment of the acyl and alkyl side chains . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Antimycin A7b undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dilactone ring can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Antimycin A7b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation . In biology, it serves as a potent inhibitor of mitochondrial respiration, making it valuable for research on cellular metabolism and apoptosis . In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting cancer cells . Industrially, it is used as a fish poison to control unwanted fish populations in lakes and ponds .
Mecanismo De Acción
Antimycin A7b exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the electron transport chain leads to the inhibition of oxidative phosphorylation and a decrease in ATP production . The molecular targets of this compound include components of the mitochondrial respiratory chain, particularly cytochrome c reductase .
Comparación Con Compuestos Similares
Antimycin A7b is similar to other members of the antimycin family, such as antimycin A1, A2, and A3 . These compounds share a common structural framework but differ in the length and branching of their acyl and alkyl side chains . The uniqueness of this compound lies in its specific side chain modifications, which can influence its biological activity and potency . Other similar compounds include various antifungal antibiotics produced by Streptomyces species, such as amphotericin B and nystatin .
Propiedades
Número CAS |
197791-89-2 |
|---|---|
Fórmula molecular |
C26H36N2O9 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-8-20(30)37-23-16(5)36-26(34)21(15(4)35-25(33)18(23)12-11-14(2)3)28-24(32)17-9-7-10-19(22(17)31)27-13-29/h7,9-10,13-16,18,21,23,31H,6,8,11-12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 |
Clave InChI |
KZVGUKWFPHOOQA-PDPGNHKXSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
SMILES canónico |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


